2-Bromohexanal
Overview
Description
2-Bromohexanal is an organic compound with the molecular formula C6H11BrO It is a brominated aldehyde, where a bromine atom is attached to the second carbon of a hexanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromohexanal can be synthesized through several methods. One common approach involves the bromination of hexanal. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the second carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Bromohexanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromohexanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield 2-bromohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2), to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in water or amines in an organic solvent.
Major Products Formed
Oxidation: 2-Bromohexanoic acid.
Reduction: 2-Bromohexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromohexanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of brominated compounds on biological systems. It may serve as a model compound for investigating the metabolism and toxicity of brominated aldehydes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as a precursor for various brominated compounds.
Mechanism of Action
The mechanism of action of 2-Bromohexanal involves its reactivity as an aldehyde and a brominated compound. The aldehyde group can undergo nucleophilic addition reactions, while the bromine atom can participate in substitution reactions. These properties make this compound a versatile compound in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromohexane: A brominated alkane with the formula C6H13Br. Unlike 2-Bromohexanal, it lacks the aldehyde functional group.
Hexanal: An aldehyde with the formula C6H12O. It does not contain a bromine atom.
2-Chlorohexanal: Similar to this compound but with a chlorine atom instead of bromine.
Uniqueness of this compound
This compound is unique due to the presence of both a bromine atom and an aldehyde group in its structure. This combination imparts distinct reactivity, making it a valuable compound in synthetic chemistry. Its ability to undergo both nucleophilic addition and substitution reactions sets it apart from similar compounds like 2-Bromohexane and Hexanal.
Properties
IUPAC Name |
2-bromohexanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c1-2-3-4-6(7)5-8/h5-6H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPBZVLPMTWRCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317420 | |
Record name | 2-Bromohexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24764-98-5 | |
Record name | 2-Bromohexanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24764-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromohexanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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